N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-3-(trifluoromethyl)benzamide
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Description
N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-3-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C15H10F3N3O2S and its molecular weight is 353.32. The purity is usually 95%.
The exact mass of the compound N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)-3-(trifluoromethyl)benzamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
Similar 1,2,4-oxadiazole derivatives have been reported to exhibit a broad spectrum of biological activities, suggesting that they may interact with multiple targets .
Mode of Action
1,2,4-oxadiazole derivatives are known to interact with their targets in a way that leads to changes in cellular processes . The specific interactions and resulting changes would depend on the particular targets involved.
Biochemical Pathways
Given the broad spectrum of biological activities exhibited by similar 1,2,4-oxadiazole derivatives, it is likely that multiple pathways are affected .
Pharmacokinetics
1,2,4-oxadiazole derivatives are known to exhibit better hydrolytic and metabolic stability , which could potentially impact their bioavailability.
Result of Action
Similar 1,2,4-oxadiazole derivatives have been reported to exhibit moderate nematocidal activity against meloidogyne incognita and anti-fungal activity to rhizoctonia solani .
Properties
IUPAC Name |
N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3N3O2S/c1-8-19-14(23-21-8)12-11(5-6-24-12)20-13(22)9-3-2-4-10(7-9)15(16,17)18/h2-7H,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGAMZJIQVSDTDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=C(C=CS2)NC(=O)C3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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